2,2-Difluoro-2-(3-hydroxy-1-prop-2-enoylpiperidin-3-yl)acetic acid
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Overview
Description
2,2-Difluoro-2-(3-hydroxy-1-prop-2-enoylpiperidin-3-yl)acetic acid is a synthetic organic compound characterized by the presence of fluorine atoms, a hydroxyl group, and a piperidine ring
Scientific Research Applications
2,2-Difluoro-2-(3-hydroxy-1-prop-2-enoylpiperidin-3-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Materials Science: The unique properties of fluorinated compounds make them useful in the development of advanced materials, such as polymers and coatings.
Biological Studies: The compound can be used to study the effects of fluorine substitution on biological activity and molecular interactions.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-(3-hydroxy-1-prop-2-enoylpiperidin-3-yl)acetic acid typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Fluorine Atoms: Fluorination can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Hydroxyl Group Addition: The hydroxyl group can be introduced via hydrolysis or oxidation reactions.
Acetic Acid Derivative Formation: The final step involves the formation of the acetic acid derivative through esterification or other suitable reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-2-(3-hydroxy-1-prop-2-enoylpiperidin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the double bond or convert the hydroxyl group to a hydrogen atom.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could result in a fully saturated compound.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-(3-hydroxy-1-prop-2-enoylpiperidin-3-yl)acetic acid involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to altered biological activity. The hydroxyl group and piperidine ring also play crucial roles in its mechanism of action by facilitating interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoro-1,3-propanediol: A compound with similar fluorine substitution but different functional groups.
2,2-Difluoro-3-hydroxypropanoic acid: Another fluorinated compound with a hydroxyl group and carboxylic acid functionality.
2,2-Difluoro-3-hydroxybutanoic acid: Similar structure with an additional carbon atom in the backbone.
Uniqueness
2,2-Difluoro-2-(3-hydroxy-1-prop-2-enoylpiperidin-3-yl)acetic acid is unique due to the combination of its fluorine atoms, hydroxyl group, and piperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2,2-difluoro-2-(3-hydroxy-1-prop-2-enoylpiperidin-3-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2NO4/c1-2-7(14)13-5-3-4-9(17,6-13)10(11,12)8(15)16/h2,17H,1,3-6H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSTHTNOJYFBDHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC(C1)(C(C(=O)O)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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